molecular formula C12H13N3O2S B4418896 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid

2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B4418896
M. Wt: 263.32 g/mol
InChI Key: HKBRVZJAIQNZJD-UHFFFAOYSA-N
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Description

2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid is a heterocyclic compound that features a triazole ring and a benzoic acid moiety The presence of the triazole ring, which contains three nitrogen atoms, imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity. In medicine, it may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid can be compared to other similar compounds, such as 3,5-dimethyl-4H-1,2,4-triazole and 1,2,4-triazole-3-thiol. These compounds share the triazole ring structure but differ in their substituents and overall structure. The uniqueness of this compound lies in its combination of the triazole ring with the benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-13-14-12(15(8)2)18-7-9-5-3-4-6-10(9)11(16)17/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBRVZJAIQNZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid
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2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid

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